2-Piperidinothiazol-4-ylmethanol: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Medicinal Chemistry
2-Piperidinothiazol-4-ylmethanol: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the rational design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and allosteric modulators heavily relies on versatile, structurally rigid heterocyclic scaffolds. 2-Piperidinothiazol-4-ylmethanol (CAS: 126533-99-1), also known as (2-(piperidin-1-yl)thiazol-4-yl)methanol, represents a highly privileged building block in this domain.
This whitepaper provides an in-depth technical analysis of 2-Piperidinothiazol-4-ylmethanol, exploring its physicochemical properties, pharmacophore utility, and the causal logic behind its optimal synthetic pathways. By mapping the structural dynamics of its three core domains—the lipophilic piperidine ring, the rigid thiazole core, and the versatile hydroxymethyl handle—this guide serves as a comprehensive resource for scientists integrating this moiety into advanced drug discovery pipelines.
Structural Dynamics and Physicochemical Profiling
The architectural value of 2-Piperidinothiazol-4-ylmethanol lies in its distinct electronic and steric distribution.
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The Piperidine Moiety: Acts as a bulky, lipophilic group that occupies hydrophobic pockets in target proteins. Electronically, the nitrogen atom of the piperidine ring exerts a positive mesomeric (+M) effect, donating electron density into the conjugated thiazole system.
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The Thiazole Core: Functions as a rigid, heteroaromatic linker. The electron donation from the C2-piperidine substituent significantly increases the electron density on the thiazole nitrogen (N3), enhancing its capacity to act as a strong hydrogen bond acceptor (HBA)—a critical feature for binding to the hinge region of kinases.
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The Hydroxymethyl Group: Positioned at C4, this primary alcohol serves a dual purpose. Biologically, it acts as both a hydrogen bond donor (HBD) and acceptor (HBA). Synthetically, it is an ideal handle for late-stage functionalization (e.g., oxidation to an aldehyde for reductive amination, or conversion to a mesylate for nucleophilic displacement)[1].
Quantitative Data Summary
The following table summarizes the key physicochemical and computational properties of 2-Piperidinothiazol-4-ylmethanol, which are essential for predicting its pharmacokinetic behavior (ADME) during lead optimization[2].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 126533-99-1 | Unique identifier for compound sourcing. |
| Molecular Formula | C9H14N2OS | Dictates mass spectrometry (MS) expected m/z. |
| Molecular Weight | 198.29 g/mol | Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5. |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | Relevant for solvent extraction and phase separation. |
| Boiling Point (Predicted) | 360.5 ± 34.0 °C | Indicates high thermal stability; requires high-vacuum for distillation. |
| pKa (Hydroxyl, Predicted) | 13.18 ± 0.10 | Requires strong bases (e.g., NaH) for etherification reactions. |
Pharmacophore Utility in Drug Design
When designing targeted therapeutics, understanding how a building block interacts with the target's microenvironment is paramount. The structural domains of 2-Piperidinothiazol-4-ylmethanol map perfectly to common binding motifs found in oncology and neurology targets.
Pharmacophore mapping of 2-Piperidinothiazol-4-ylmethanol domains to biological targets.
Synthetic Methodology: The Hantzsch Thiazole Pathway
The most efficient and regioselective route to synthesize 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis [3]. This classical cyclocondensation involves the reaction of a thioamide with an
Mechanistic Causality and Reagent Selection
To synthesize 2-Piperidinothiazol-4-ylmethanol specifically, the optimal precursors are 1-piperidinecarbothioamide and 1,3-dichloroacetone .
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Why 1,3-dichloroacetone? A common alternative is using ethyl 4-chloroacetoacetate to form an ester intermediate, which must then be reduced to the alcohol. However, reducing a thiazole-4-carboxylate requires harsh hydride reagents (e.g., LiAlH4 or DIBAL-H), which can compromise the heteroaromatic ring or lead to unwanted side reactions[4]. By using 1,3-dichloroacetone, the reaction directly yields a 4-chloromethyl intermediate. This intermediate can be smoothly and selectively hydrolyzed to the primary alcohol under mild alkaline conditions, preserving the integrity of the thiazole core.
Synthetic workflow of 2-Piperidinothiazol-4-ylmethanol via Hantzsch cyclization and hydrolysis.
Detailed Experimental Protocol: Synthesis and Validation
The following protocol is designed as a self-validating system. Each phase includes in-process controls to ensure the reaction proceeds with high fidelity.
Phase 1: Cyclocondensation (Formation of the Chloromethyl Intermediate)
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Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-piperidinecarbothioamide (1.0 eq, 10 mmol) in absolute ethanol (30 mL).
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Causality: Absolute ethanol is chosen because its polar protic nature stabilizes the polar transition states during the initial S-alkylation and subsequent cyclization, driving the reaction forward[4].
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Addition: Slowly add 1,3-dichloroacetone (1.1 eq, 11 mmol) to the stirring solution at room temperature.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
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In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the thioamide spot indicates completion.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between saturated aqueous NaHCO3 and Dichloromethane (DCM). Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield crude 4-chloromethyl-2-(piperidin-1-yl)thiazole.
Phase 2: Alkaline Hydrolysis (Formation of the Target Alcohol)
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Preparation: Dissolve the crude chloromethyl intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water (40 mL).
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Hydrolysis: Add Sodium Carbonate (Na2CO3) (3.0 eq) to the solution.
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Causality: Na2CO3 provides a mild alkaline environment. It supplies sufficient hydroxide ions to drive the SN2 displacement of the primary chloride without being harsh enough to cause ring-opening or degradation of the thiazole core.
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Reaction: Stir the mixture at 60°C for 12 hours.
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IPC: Monitor via TLC (DCM/MeOH 95:5) or LC-MS to confirm the mass shift from the chloro isotope pattern to the hydroxyl product (Expected[M+H]+ = 199.1).
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Purification: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford pure 2-Piperidinothiazol-4-ylmethanol as a solid.
Phase 3: Analytical Validation
To ensure trustworthiness and structural integrity, the final product must be validated:
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1H NMR (400 MHz, CDCl3): Look for the diagnostic thiazole C5-proton (singlet, ~6.4-6.6 ppm), the hydroxymethyl CH2 protons (singlet or doublet if coupled to OH, ~4.5 ppm), and the piperidine multiplets (~3.4 ppm for N-CH2, ~1.6 ppm for the remaining CH2 groups).
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HRMS (ESI): Calculated for C9H15N2OS [M+H]+: 199.0905; Found: 199.0901.
References
- ChemicalBook. "2-(1-piperidinyl)-4-thiazolemethanol | 126533-99-1 Properties". ChemicalBook Database.
- BenchChem. "5-Ethyl-1,2-thiazole-4-carbaldehyde | High-Quality Research Chemical". BenchChem Catalog.
- Mahaur, P., et al. "Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides". ResearchGate.
- Nottingham ePrints. "Synthesis and Biological Evaluation of Novel Imidazotetrazines". University of Nottingham.
